PYCR1 Enzyme Inhibition: A Singular, Weak-Affinity Data Point in an Emerging Cancer Target Class
Trans-1-benzylpyrrolidine-3,4-dicarbonitrile has been evaluated for inhibition of human PYCR1, a target gaining significant attention in oncology. The compound exhibits an IC50 of 184,000 nM (1.84E+5 nM) in a biochemical assay using recombinant 6x-His- and SUMO-tagged human PYCR1 expressed in E. coli, measuring the reduction in NADH oxidation [1]. This is the only publicly available quantitative affinity data for this specific compound. In comparison, the most potent competitive inhibitors identified in a broader fragment screen against PYCR1, such as (S)-tetrahydro-2H-pyran-2-carboxylic acid, exhibit Ki values of approximately 70 µM (70,000 nM), roughly 2.6-fold more potent, and are characterized as having higher affinity than the previous best tool compound, N-formyl-L-proline [2]. This places the target compound in the weak-affinity range, which is typical for a fragment-like screening hit, indicating a starting point for medicinal chemistry optimization rather than a high-potency tool compound.
| Evidence Dimension | Enzyme inhibition (IC50/Ki) against human PYCR1 |
|---|---|
| Target Compound Data | IC50 = 184,000 nM |
| Comparator Or Baseline | (S)-tetrahydro-2H-pyran-2-carboxylic acid (Ki = 70,000 nM); N-formyl-L-proline (tool compound, weaker affinity) |
| Quantified Difference | Target compound is ~2.6-fold weaker than the best fragment hit, and significantly weaker than optimized lead compounds. |
| Conditions | Recombinant human PYCR1 enzyme assay; target compound assayed with 6x-His/SUMO-tagged protein in E. coli BL21(DE3) cells; comparator data from crystallographic fragment screening and kinetic validation using NADH oxidation as readout. Assay conditions may not be identical, limiting precise quantitative comparison. |
Why This Matters
This singular data point is the only empirical basis for the compound's biological activity, establishing its weak affinity for PYCR1 and is essential for initial target validation or as a reference for structure-activity relationship (SAR) studies, though its procurement value is limited to specific hit-to-lead contexts where a weak-affinity pyrrolidine scaffold is desired.
- [1] BindingDB. (2026). BDBM50522068 (CHEMBL4441214): Affinity Data for 1-Benzyl-pyrrolidine-3,4-dicarbonitrile against Pyrroline-5-carboxylate reductase 1, mitochondrial (Human). Retrieved May 12, 2026. View Source
- [2] Bogner, B. M., et al. (2024). Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 (PYCR1). Protein Science, 33(7), e5072. View Source
